molecular formula C8H9NO3 B1354929 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 889939-62-2

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1354929
M. Wt: 167.16 g/mol
InChI Key: VNVVNIRZCHXSGD-UHFFFAOYSA-N
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Description

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that is less studied but is of interest as a complexating agent and in pharmaceuticals . It is known that nicotinic acid (niacin, vitamin PP) and its derivatives have a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .


Chemical Reactions Analysis

The chemical reactions of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involve reactions with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” derivatives are synthesized and used as precursors for drug development . These derivatives have shown a wide spectrum of biological activity, including hypolipidemic, hypocholesterolemic, and neuroprotective effects .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

Results or Outcomes

The resulting 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands .

Application in Corrosion Inhibition

Specific Scientific Field

Materials Science

Summary of the Application

“1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” (referred to as DODHPCA in the source) is used as a corrosion inhibitor .

Methods of Application or Experimental Procedures

The application of DODHPCA as a corrosion inhibitor involves its addition to the material subject to corrosion .

Results or Outcomes

The addition of DODHPCA reduces the rate of the corrosion reaction, as evidenced by the reduced rate of production of H2 gas .

Application in Complexating Agent

Specific Scientific Field

Chemistry

Summary of the Application

“1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is of interest as a complexating agent . Complexation is a process where a central atom or ion forms bonds with a group of surrounding molecules or ions.

Methods of Application or Experimental Procedures

The application of this compound as a complexating agent involves its reaction with other compounds to form a complex .

Results or Outcomes

The resulting complex can have different properties from the original compounds, and this can be useful in various chemical processes .

Application in Pharmaceuticals

Specific Scientific Field

Pharmaceuticals

Methods of Application or Experimental Procedures

The application of this compound in pharmaceuticals involves its incorporation into drug formulations .

Results or Outcomes

The resulting pharmaceutical products can have various therapeutic effects .

Application in Heterocyclization

Specific Scientific Field

Organic Chemistry

Summary of the Application

“1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is used in the heterocyclization of aminomethylidene derivative of Meldrum’s acid .

Methods of Application or Experimental Procedures

The application involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

Results or Outcomes

The resulting 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands .

Application in S-Alkylation

Specific Scientific Field

Organic Chemistry

Summary of the Application

“1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is used in S-alkylation .

Methods of Application or Experimental Procedures

The application involves the reaction of the compound with alkyl halides regioselectively at the S atom to give sulfides .

Results or Outcomes

The resulting sulfides have potential applications in various chemical processes .

properties

IUPAC Name

1,6-dimethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVVNIRZCHXSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566730
Record name 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

889939-62-2
Record name 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
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